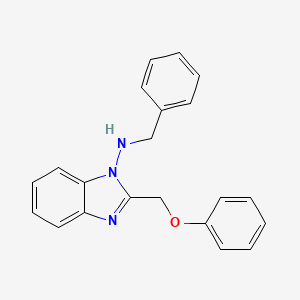
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde (EPAC) is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been shown to modulate the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is its potential as a therapeutic agent for various medical conditions. It is also relatively easy to synthesize and has good stability. However, one of the limitations of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde. One area of research is the development of more potent and selective 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde derivatives. Another area of research is the investigation of the potential therapeutic applications of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new methods for the synthesis of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde and its derivatives is an important area of research.
Conclusion:
In conclusion, 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is a piperazine derivative that has shown potential as a therapeutic agent in various medical conditions. It has been extensively studied for its antitumor, antiviral, and antifungal activities. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. While there are limitations to its use in certain experiments, there are several future directions for research on 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde that hold promise for the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde involves the reaction of piperazine with ethyl chloroformate, followed by the reaction with 4-piperidinone. The resulting product is then treated with sodium borohydride to yield 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde. The purity of the compound is then confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antifungal activities. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-2-13-5-3-12(4-6-13)15-9-7-14(11-16)8-10-15/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIZRSRZJQVWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5464743 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(1,3-benzodioxol-5-ylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5236692.png)


![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5236703.png)
![4,4'-[(3-chlorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5236704.png)


![1-[4-(3-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5236719.png)
![3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5236727.png)
![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)

![N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5236750.png)
![1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5236763.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5236783.png)